alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid
Overview
Description
Alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid is a chemical compound with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol. It is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane . This compound is commonly used as an antioxidant and stabilizer in various industrial applications, including plastics, rubber, and adhesives .
Preparation Methods
The synthesis of alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid typically involves the methylation of benzene using acetone in the presence of sulfuric acid as a catalyst . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yields. Industrial production methods often involve large-scale reactors and continuous processing to optimize efficiency and output .
Chemical Reactions Analysis
Alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid exerts its effects primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to other molecules. This action is facilitated by the presence of multiple methyl groups, which enhance its ability to stabilize free radicals . The molecular targets and pathways involved include interactions with reactive oxygen species and other free radicals in various chemical and biological systems .
Comparison with Similar Compounds
Alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid can be compared with other similar compounds, such as:
Bisphenol A: Used as a stabilizer in plastics but has different chemical properties and applications.
Butylated hydroxytoluene (BHT): Another antioxidant used in food and industrial applications, but with a different molecular structure and mechanism of action.
Irganox 1010: A widely used antioxidant in polymers, similar in function but different in chemical composition.
The uniqueness of alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionic acid lies in its specific structure, which provides a balance of stability and reactivity, making it particularly effective in stabilizing various materials against oxidative degradation .
Properties
IUPAC Name |
3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20/h5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQVGTVYGEXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458599 | |
Record name | alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819050-88-9 | |
Record name | alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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